YTX Exhibits 91-Fold Higher Potency Than Noroxoyessotoxin in MCF-7 E-Cadherin Fragment Assay
In a direct head-to-head comparison measuring the accumulation of a 100 kDa E-cadherin fragment in MCF-7 breast cancer cells, the parent compound yessotoxin (YTX) demonstrated an EC50 of 0.55 nM, whereas the truncated analog noroxoyessotoxin—which lacks most of the C9 terminal chain—yielded an EC50 of approximately 50 nM . This represents a 91-fold difference in potency. Other analogs showed intermediate activity: homoyessotoxin (EC50 = 0.62 nM), 45-hydroxyhomoyessotoxin (EC50 = 9.4 nM), and carboxyyessotoxin (EC50 = 26 nM). The data demonstrate that the C9 terminal chain is a critical pharmacophoric element, and any modification to this region profoundly attenuates biological activity.
| Evidence Dimension | Potency to induce E-cadherin fragment accumulation (EC50) |
|---|---|
| Target Compound Data | YTX EC50 = 0.55 nM |
| Comparator Or Baseline | Noroxoyessotoxin EC50 = ~50 nM; Homoyessotoxin EC50 = 0.62 nM; 45-Hydroxyhomoyessotoxin EC50 = 9.4 nM; Carboxyyessotoxin EC50 = 26 nM |
| Quantified Difference | YTX is 91-fold more potent than noroxoyessotoxin; 17-fold more potent than 45-hydroxyhomoyessotoxin; 47-fold more potent than carboxyyessotoxin; equipotent to homoyessotoxin (1.1-fold difference) |
| Conditions | MCF-7 human breast cancer cell line; 48 h exposure; measurement of 100 kDa E-cadherin fragment accumulation by Western blot |
Why This Matters
Procurement of YTX rather than a cheaper or more readily available analog is essential for assays targeting E-cadherin disruption, as C9-chain-truncated analogs show drastically reduced potency and will produce false negatives or require orders-of-magnitude higher concentrations.
- [1] Ferrari, S., Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Grauso, L., ... & Rossini, G. P. (2004). Structure−Activity Relationships of Yessotoxins in Cultured Cells. Chemical Research in Toxicology, 17(9), 1251–1257. View Source
